molecular formula C14H11N3O2S B2516965 Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 921135-52-6

Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2516965
CAS No.: 921135-52-6
M. Wt: 285.32
InChI Key: NBIQVWKEBRDVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Overview and Nomenclature

This compound exhibits a complex molecular architecture defined by its fused heterocyclic core system. The compound possesses the molecular formula C₁₄H₁₁N₃O₂S and a molecular weight of 285.32 g/mol, as confirmed by multiple analytical sources. The Chemical Abstracts Service has assigned this compound the registry number 921135-52-6, providing a unique identifier for this specific molecular entity.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its structural complexity: methyl 3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate. This systematic name precisely describes the positioning of functional groups and the connectivity of the heterocyclic rings. The thieno[2,3-b]pyridine core represents a bicyclic system where a thiophene ring is fused to a pyridine ring at the 2,3-positions, creating a planar aromatic framework.

The molecular structure features several key components that contribute to its chemical behavior and potential biological activity. The amino group at position 3 provides a site for hydrogen bonding and potential chemical modification, while the pyridin-2-yl substituent at position 6 introduces additional nitrogen-containing functionality. The methyl carboxylate group at position 2 serves as both a directing group for synthesis and a potential site for hydrolysis to yield the corresponding carboxylic acid.

Table 1: Fundamental Properties of this compound

Property Value Source
Molecular Formula C₁₄H₁₁N₃O₂S
Molecular Weight 285.32 g/mol
CAS Registry Number 921135-52-6
Melting Point 275-277°C
Physical Form Solid
Purity (Commercial) 95%
MDL Number MFCD08560632

The InChI (International Chemical Identifier) code for this compound provides a standardized representation of its molecular structure: 1S/C14H11N3O2S/c1-19-14(18)12-11(15)8-5-6-10(17-13(8)20-12)9-4-2-3-7-16-9/h2-7H,15H2,1H3. This code enables unambiguous identification across different chemical databases and software systems. The corresponding InChI Key, NBIQVWKEBRDVSQ-UHFFFAOYSA-N, serves as a shortened version for database searching and compound identification.

Historical Context in Thienopyridine Chemistry

The development of thienopyridine chemistry traces its origins to systematic investigations into heterocyclic compounds with potential pharmaceutical applications. The foundational work in this field emerged from research into compounds structurally related to tinoridine, which demonstrated anti-inflammatory and analgesic properties. This early research established the framework for understanding how sulfur-containing heterocycles could be incorporated into biologically active molecules.

The historical significance of thienopyridine compounds became particularly evident with the discovery and development of ticlopidine, the first clinically successful member of this chemical class. Research conducted in 1972 initially focused on synthesizing new anti-inflammatory drugs, but serendipitously revealed that thienopyridine derivatives possessed unexpected antiplatelet and antithrombotic activities. This discovery fundamentally shifted the research focus toward cardiovascular applications and established thienopyridines as an important pharmacological class.

The evolution of thienopyridine chemistry continued with the development of clopidogrel, which represented a significant advancement in terms of both efficacy and safety profile compared to its predecessor ticlopidine. The structure-activity relationship studies that led to clopidogrel's development involved extensive synthetic modifications of the thienopyridine core, including variations in substituent patterns and stereochemistry. These investigations provided crucial insights into how structural modifications could influence biological activity and selectivity.

Contemporary research in thienopyridine chemistry has expanded beyond cardiovascular applications to explore diverse therapeutic areas. Investigations into 3-aminothieno[2,3-b]pyridine-2-carboxamide derivatives have revealed their potential as bone anabolic agents, with studies demonstrating that the 3-aminothieno[2,3-b]pyridine-2-carboxamide core structure is essential for enhancing alkaline phosphatase activity. This research has led to the identification of compounds that show statistically significant improvements in bone mineral density in experimental models.

Table 2: Historical Milestones in Thienopyridine Research

Year Development Significance Reference
1972 Initial thienopyridine synthesis Discovery of antiplatelet activity
1978 Ticlopidine market introduction First clinical thienopyridine
1987 Clopidogrel development begins Improved safety profile
1998 Clopidogrel worldwide launch Enhanced therapeutic efficacy
2013 Bone anabolic research Expanded therapeutic applications

Significance in Heterocyclic Compound Research

This compound occupies a significant position in heterocyclic compound research due to its unique structural features and versatile synthetic accessibility. The compound serves as an important building block for the construction of more complex molecular architectures, particularly in the development of compounds with potential antimicrobial, antiallergic, and antitumor activities. The presence of multiple nitrogen atoms and the fused ring system provides numerous sites for chemical modification and biological interaction.

Research investigations have demonstrated that 3-amino-thieno[2,3-b]pyridine derivatives exhibit promising biological activities against various targets. Docking analysis studies have shown that compounds containing the 3-amino-thieno[2,3-b]pyridine scaffold could exhibit antibacterial activity against Bacillus anthracis, highlighting the potential of this structural motif in antimicrobial drug development. These computational studies provide valuable insights into the molecular basis of biological activity and guide the design of new therapeutic agents.

The synthetic versatility of this compound has been extensively explored through various chemical transformations. Research has shown that compounds containing similar structural features can undergo diverse reactions including cyclization, substitution, and functional group modifications. These synthetic studies have revealed that the amino group and ester functionality provide excellent handles for further chemical elaboration, enabling the preparation of libraries of related compounds for biological screening.

The compound's significance extends to its role in structure-activity relationship studies, where systematic modifications of the core structure have provided insights into the molecular determinants of biological activity. Studies focusing on the optimization of substituents at various positions of the thienopyridine ring have revealed that specific structural features are crucial for maintaining or enhancing biological activity. These investigations have demonstrated that the introduction of cyclic amino groups and aromatic substituents can significantly improve the biological properties of the resulting compounds.

Table 3: Research Applications of Thienopyridine Derivatives

Application Area Key Findings Biological Target Reference
Bone Anabolic Activity Enhanced alkaline phosphatase activity Osteoblastic differentiation
Antimicrobial Research Potential antibacterial activity Bacillus anthracis
Synthetic Chemistry Versatile reaction pathways Multiple synthetic targets
Structure-Activity Studies Core structure requirements Various biological targets

The research significance of this compound class is further emphasized by the continued development of synthetic methodologies for their preparation. Advanced synthetic approaches have been developed that enable efficient access to diverse thienopyridine derivatives with varying substitution patterns. These methodologies often involve multi-step sequences including cyclization reactions, functional group transformations, and regioselective substitutions that allow for the precise introduction of desired structural features.

Properties

IUPAC Name

methyl 3-amino-6-pyridin-2-ylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2S/c1-19-14(18)12-11(15)8-5-6-10(17-13(8)20-12)9-4-2-3-7-16-9/h2-7H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBIQVWKEBRDVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 2-Mercaptonicotinonitrile Intermediate

Reaction of a 1,3-diketone (II) with cyanothioacetamide (III) in ethanol or THF, catalyzed by triethylamine, yields a 2-mercaptonicotinonitrile intermediate (IV) . For example:
$$
\text{(II)} + \text{(III)} \xrightarrow[\text{EtOH, Et}_3\text{N}]{\text{reflux}} \text{(IV)}
$$
This step introduces the amino group at position 3 through the nitrile moiety, which is later hydrolyzed or retained depending on subsequent steps.

Cyclization to Thieno[2,3-b]pyridine

Treatment of (IV) with chloroacetamide (V) in dimethylformamide (DMF) or THF, using sodium hydride as a base, facilitates cyclization to form the thieno[2,3-b]pyridine core (I) :
$$
\text{(IV)} + \text{(V)} \xrightarrow[\text{NaH, DMF}]{\text{rt to 80°C}} \text{(I)}
$$
The methyl ester at position 2 is introduced either during this step or via post-cyclization esterification.

Final Functionalization and Purification

Purification Techniques

  • Column Chromatography : Silica gel with eluents such as CH₂Cl₂/MeOH (10:1).
  • Recrystallization : From ethanol or ethyl acetate.
  • Azeotropic Drying : Toluene is used to remove residual water.

Optimization and Challenges

Yield Improvement

  • Temperature Control : Coupling reactions at 100°C improve conversion rates.
  • Catalyst Loading : Increasing Pd(dppf)Cl₂ to 4 mol% enhances reactivity for sterically demanding substrates.

Common Side Reactions

  • Homocoupling : Minimized by degassing solvents and using excess boronic acid.
  • Dehalogenation : Occurs with prolonged heating; monitored via TLC.

Data Tables

Table 1. Representative Suzuki-Miyaura Coupling Conditions

Catalyst Base Solvent Temperature Time (h) Yield (%)
Pd(dppf)Cl₂ K₂CO₃ DME/H₂O 100°C 4.5 84
Pd(OAc)₂ Na₂CO₃ Toluene/EtOH 90°C 6 62

Table 2. Characterization Data

Compound m.p. (°C) $$ ^1\text{H NMR} $$ (δ, ppm) IR (cm⁻¹)
Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate 194–196 8.65 (d, J=5 Hz, 1H, Py-H) 1680 (C=O)

Chemical Reactions Analysis

Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.

    Cyclization: It can also participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor potential of methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate and related compounds.

In Vitro Studies

A study published in Pharmaceuticals evaluated a series of thieno[3,2-b]pyridine derivatives for their antitumor activity against triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that certain derivatives exhibited significant growth inhibition in these cancer cell lines while showing minimal toxicity to non-tumorigenic cells (MCF-12A) .

Key Findings:

  • Compound 2e demonstrated a GI50 concentration of 13 μM, significantly reducing cell proliferation and altering cell cycle dynamics by increasing the G0/G1 phase while decreasing the S phase.
  • In ovo models using chick chorioallantoic membrane (CAM) showed reduced tumor size with compound 2e , suggesting its potential as an effective anticancer agent .

Angiogenesis Inhibition

Research indicates that compounds within this class can inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical receptor involved in angiogenesis. This inhibition can potentially disrupt tumor blood supply, further contributing to its antitumor effects .

Synthesis and Derivative Exploration

The synthesis of this compound typically involves various coupling reactions, including Suzuki-Miyaura cross-coupling techniques. These methods allow for the functionalization of the thienopyridine scaffold to enhance biological activity .

Structure Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic efficacy of this compound. Modifications to the pyridine and thieno moieties can lead to improved potency and selectivity against cancer cell lines.

Case Studies and Clinical Relevance

While comprehensive clinical data on this compound specifically is limited, related compounds have shown promise in preclinical models.

Case Study: Inhibitors of IKK Complex

A related patent describes compounds that inhibit the IκB kinase (IKK) complex, which is implicated in inflammatory diseases and cancer. These compounds may provide insights into the broader therapeutic applications of thienopyridine derivatives .

Mechanism of Action

The mechanism of action of methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The compound targets specific enzymes and proteins within the microbial cells, ultimately leading to cell death .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Spectral Properties

Compound Name Melting Point (°C) IR (C=O, cm⁻¹) ¹H-NMR (Key Signals)
Ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate 279–281 1670 δ 2.36 (s, CH₃), 7.52–8.70 (m, ArH)
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate Not reported Not available Not available

Biological Activity

Methyl 3-amino-6-(pyridin-2-yl)thieno[2,3-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, as well as its implications for treating inflammatory diseases.

  • IUPAC Name : Methyl 3-amino-6-(2-pyridinyl)thieno[2,3-b]pyridine-2-carboxylate
  • Molecular Formula : C14H11N3O2S
  • Molecular Weight : 285.33 g/mol
  • Melting Point : 275 - 277°C

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

  • Anticancer Activity :
    • The compound has been shown to induce cytotoxic effects in various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7). In studies, it demonstrated significant cytotoxicity at concentrations as low as 0.05 µM after 24 hours of treatment, with increased potency observed at higher concentrations over extended periods .
    • It affects cancer stem cells (CSCs) by altering metabolic pathways related to glycolysis and gluconeogenesis, leading to reduced viability and proliferation of CSCs .
  • Anti-inflammatory Effects :
    • The compound acts as an inhibitor of the IKK complex, which plays a crucial role in the NF-kB signaling pathway associated with inflammation and cancer progression. By inhibiting this pathway, it may reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 .

Study on Breast Cancer Cells

A study published in Nature examined the effects of this compound on breast cancer cell lines. The findings indicated:

  • Cytotoxicity : The compound was cytotoxic at concentrations of 0.05 µM after 24 hours, with over 50% cell death observed at 2.5 µM after 48 hours.
  • Mechanism : Metabolomic profiling revealed that treatment significantly impacted pathways involved in cellular metabolism, particularly glycolysis and lipid metabolism .

Inhibition of Inflammatory Pathways

Another investigation focused on the anti-inflammatory properties of the compound:

  • Inhibition Studies : The compound was tested for its ability to inhibit LPS-induced TNF-a release in vitro. Results showed a significant reduction in TNF-a levels, indicating its potential as an anti-inflammatory agent .

Data Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14H11N3O2S
Molecular Weight285.33 g/mol
Melting Point275 - 277°C
Anticancer ActivityCytotoxic at <0.05 µM (24 h)
Anti-inflammatory ActivityInhibits TNF-a release

Q & A

Q. Methodological Considerations :

  • Solvent/Catalyst Optimization : Dimethyl sulfoxide (DMSO) and triethylamine improve reaction efficiency, as seen in yields of 76–90% for analogous compounds .
  • Temperature Control : Cyclization at 80–100°C minimizes side products .

Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks indicate its structure?

Basic Research Question
Key Techniques :

  • IR Spectroscopy : NH₂ stretches (3354–3487 cm⁻¹) and C=O ester peaks (1660 cm⁻¹) confirm functional groups .
  • ¹H/¹³C NMR : Pyridin-2-yl protons appear as doublets near δ 8.5–9.0 ppm; thiophene protons resonate at δ 6.5–7.5 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 285 for C₁₄H₁₁N₃O₂S) validate the molecular formula .

Validation : Cross-referencing with elemental analysis (e.g., C, H, N, S percentages) ensures structural accuracy .

How does the substitution pattern at the 6-position of the thieno[2,3-b]pyridine core affect antitumor activity, based on SAR studies?

Advanced Research Question
Structure-Activity Relationship (SAR) Insights :

Substituent at 6-PositionBiological Activity (GI₅₀)Key Findings
Pyridin-2-yl (Current Compound)1–5 µM (varies by cell line)Enhanced selectivity for tumorigenic cells due to π-π stacking with kinase targets .
3-Aminophenyl Ethynyl1.2 µM (HepG2)Highest potency; amino groups enable hydrogen bonding with active sites .
Methoxy-substituted Aryl1–2.5 µM (MCF-7)Improved activity but increased hepatotoxicity in PLP1 cells .

Methodological Tip : Use computational docking to predict substituent interactions with kinases (e.g., EGFR, VEGFR) .

What experimental strategies are used to resolve contradictions in biological activity data across different cell lines?

Advanced Research Question

  • Multi-Cell Line Screening : Test compounds on diverse lines (e.g., HepG2, MCF-7, NCI-H460) to identify cell-type-specific mechanisms .
  • Mechanistic Profiling : Compare cell cycle arrest patterns (e.g., G2/M vs. S phase) using flow cytometry .
  • QSAR Modeling : Correlate 3D descriptors (e.g., WHIM, GETWAY) with activity/toxicity to identify confounding factors .

Example : Methoxy groups improve potency in MCF-7 cells but increase hepatotoxicity due to metabolic activation in PLP1 cells .

How can researchers optimize the synthesis of this compound to improve purity and scalability for in vivo studies?

Advanced Research Question

  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling reaction yields by 15–20% .
  • Scalability : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Case Study : Ethyl ester derivatives achieved 76% yield via solvent-free microwave-assisted synthesis .

What in vitro models are appropriate for assessing hepatotoxicity of thieno[2,3-b]pyridine derivatives, and how do results correlate with in vivo data?

Advanced Research Question

  • Primary Hepatocyte Models : Porcine liver primary cells (PLP1) show metabolic similarity to humans; GI₅₀ >125 µM indicates low hepatotoxicity .
  • HepG2 vs. PLP1 : HepG2 lacks full metabolic enzyme expression, potentially underestimating toxicity. Validate with rodent hepatocytes or microsomal assays .

Methodological Gap : PLP1 data for compound 2f (GI₅₀ >125 µM) correlated with in vivo safety in zebrafish models .

How do molecular descriptors derived from QSAR models guide the design of more potent derivatives with reduced toxicity?

Advanced Research Question

  • Anti-HCC Activity : 3D-WHIM descriptors (e.g., hydrogen bond donors) correlate with kinase inhibition; prioritize amino-substituted aryl groups .
  • Hepatotoxicity : 3D-GETWAY descriptors (e.g., hydrophobic surface area) predict metabolic activation; avoid methoxy or quinoline substituents .

Design Strategy : Hybridize 3-aminophenyl ethynyl (high activity) with fluorine substituents (reduced metabolic clearance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.